![molecular formula C20H24ClN3O3S2 B2567929 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide CAS No. 1206991-27-6](/img/structure/B2567929.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
One study details the use of l-Piperazine-2-carboxylic acid derived N-formamides, highlighting their role as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group is crucial for achieving high enantioselectivity, yielding up to 99% isolated yields and enantioselectivities up to 97% for a wide range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).
Receptor Ligand Studies
Research on tetrahydrothiophenes and tetrahydrofurans derivatives, including structures similar to the queried compound, explored their binding affinities at the human melanocortin-4 receptor. These constrained compounds showed similar or lower potency compared to their acyclic analogs, indicating their potential application in studying receptor-ligand interactions (Tran et al., 2008).
Anticancer and Antituberculosis Studies
A series of derivatives, including structures closely related to the compound of interest, were synthesized and tested for anticancer and antituberculosis activities. Some of these derivatives exhibited significant activity, highlighting the compound's potential application in the development of new therapeutic agents (Mallikarjuna et al., 2014).
Antimicrobial Agents
Novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives were synthesized and demonstrated potent inhibitory activity against various bacterial and fungal strains, showcasing the potential of similar compounds in antimicrobial research (Krishnamurthy et al., 2011).
Molecular Docking and Antimicrobial Evaluation
Another study synthesized piperazine and triazolo-pyrazine derivatives, including compounds analogous to the query, and evaluated their antimicrobial activity against several bacterial and fungal strains. The study also included molecular docking to understand the interaction with microbial targets, indicating the compound's relevance in the design of new antimicrobials (Patil et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dopamine receptors .
Mode of Action
Related compounds have been found to act as ligands for dopamine receptors , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with dopamine receptors , it can be inferred that this compound may influence dopaminergic signaling pathways.
Result of Action
If this compound acts similarly to related compounds, it may modulate the activity of dopamine receptors .
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclopentylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S2/c21-15-5-7-17(8-6-15)23-10-12-24(13-11-23)29(26,27)18-9-14-28-19(18)20(25)22-16-3-1-2-4-16/h5-9,14,16H,1-4,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUHJDCEUARQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

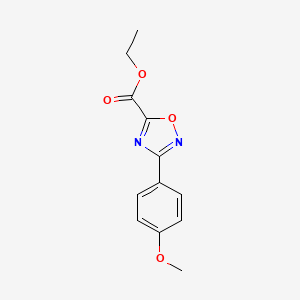
![2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2567848.png)
![6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2567849.png)
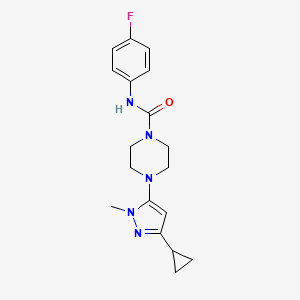
![N-(5-chloro-2-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2567853.png)
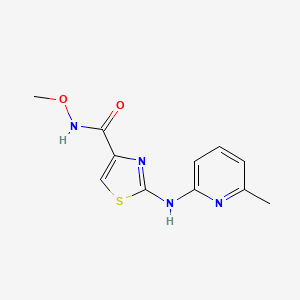

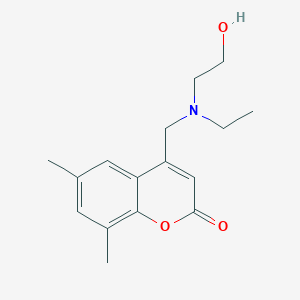
![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)
![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)


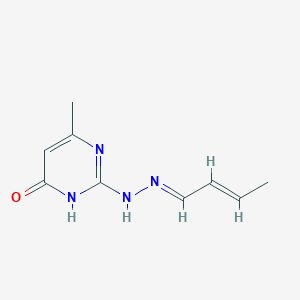
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2567866.png)